1-(Bromomethyl)-2-(trifluoromethyl)benzene
Overview
Description
1-(Bromomethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a trifluoromethyl group
Mechanism of Action
Target of Action
It is known that benzyl bromides are generally involved in nucleophilic substitution reactions .
Mode of Action
The compound 2-(Trifluoromethyl)benzyl bromide, being a benzyl bromide, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon attached to the bromine atom in the benzyl bromide. This leads to the displacement of the bromine atom and the formation of a new bond between the carbon and the nucleophile .
Biochemical Pathways
Benzyl bromides, in general, are known to be involved in various organic synthesis reactions, which can lead to the formation of a wide range of organic compounds .
Result of Action
The compound, being a benzyl bromide, is likely to be involved in the formation of various organic compounds through nucleophilic substitution reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)benzyl bromide. For instance, the compound is known to be corrosive and causes skin and eye burns . Therefore, it is crucial to handle this compound with care to prevent any harm.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves similar bromination reactions but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading
Properties
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVVVEUSVBLDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192643 | |
Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-44-8 | |
Record name | 2-Trifluoromethylbenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=395-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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